Norbornane, 2-isobutyl-

Boiling point Distillation Process chemistry

Norbornane, 2-isobutyl- (systematically 2-(2-methylpropyl)bicyclo[2.2.1]heptane; CAS 18127-14-5) is a C₁₁H₂₀ bicyclic monoterpenoid hydrocarbon with a molecular weight of 152.28 g/mol. It belongs to the class of bicyclic monoterpenoids, characterized by a rigid norbornane (bicyclo[2.2.1]heptane) scaffold bearing a branched isobutyl substituent at the 2-position.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 18127-14-5
Cat. No. B099297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbornane, 2-isobutyl-
CAS18127-14-5
Synonyms2-Isobutylnorbornane
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESCC(C)CC1CC2CCC1C2
InChIInChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3
InChIKeyFUYHDFCORAHYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutylnorbornane (CAS 18127-14-5): Physicochemical Identity and Compound-Class Baseline for Procurement Evaluation


Norbornane, 2-isobutyl- (systematically 2-(2-methylpropyl)bicyclo[2.2.1]heptane; CAS 18127-14-5) is a C₁₁H₂₀ bicyclic monoterpenoid hydrocarbon with a molecular weight of 152.28 g/mol . It belongs to the class of bicyclic monoterpenoids, characterized by a rigid norbornane (bicyclo[2.2.1]heptane) scaffold bearing a branched isobutyl substituent at the 2-position . The compound has been identified as a natural product in Aloe africana and Tagetes minuta (Mexican marigold, Asteraceae) [1][2]. Its computed physicochemical profile includes a boiling point of 193.2±7.0 °C, density of 0.9±0.1 g/cm³, flash point of 58.3±11.7 °C, and a logP of approximately 5.14, indicating substantial lipophilicity . These properties position it as a relatively high-boiling, hydrophobic bicyclic hydrocarbon within the norbornane family.

Why 2-Isobutylnorbornane Cannot Be Interchanged with Shorter-Chain or Linear Norbornane Analogs Without Revalidation


Alkyl-substituted norbornanes are not a uniform commodity class; the size, branching, and position of the alkyl substituent exert pronounced effects on boiling point, lipophilicity, and chromatographic retention behavior [1]. The isobutyl group in 2-isobutylnorbornane introduces branching at the β-carbon of the side chain, creating a constitutional isomer distinct from the linear 2-butylnorbornane (CAS 61177-16-0, bp ~181–183 °C) and the gem-dimethyl-substituted 2-tert-butylnorbornane (CAS 1125-54-8, bp ~186.1 °C), all sharing the formula C₁₁H₂₀ . Mass spectrometric studies of bicyclo[2.2.1]heptanes with composition C₁₁H₂₀ have demonstrated that structural isomers produce distinguishable fragmentation patterns, making reliable analytical identification feasible—but also confirming that isomers are not spectroscopically interchangeable [2]. In fragrance and polymer precursor applications, where boiling point, odor profile, and reactivity are chain-length- and branching-dependent, substituting 2-isobutylnorbornane with a shorter-chain analog (e.g., 2-ethylnorbornane, bp 154.1 °C) or a linear isomer without re-optimization of formulation or process parameters risks altered volatility, partition behavior, and product performance [3].

Quantitative Differentiation Evidence for 2-Isobutylnorbornane (CAS 18127-14-5) Versus Closest Norbornane Analogs


Boiling Point Elevation of 2-Isobutylnorbornane Versus 2-Ethylnorbornane and Parent Norbornane

2-Isobutylnorbornane exhibits a boiling point of 193.2±7.0 °C at 760 mmHg, which is 39.1 °C higher than 2-ethylnorbornane (154.1±7.0 °C) and 80.6 °C higher than unsubstituted norbornane (112.6±7.0 °C) . This elevation correlates with the increased molecular weight and enhanced van der Waals surface area conferred by the isobutyl substituent. The flash point similarly increases: 58.3±11.7 °C for the isobutyl derivative versus 30.7±11.7 °C for 2-ethylnorbornane and −0.2±11.7 °C for norbornane .

Boiling point Distillation Process chemistry

Lipophilicity (LogP) Differentiation of 2-Isobutylnorbornane from Shorter-Chain Norbornane Analogs

The computed LogP of 2-isobutylnorbornane ranges from 4.60 (XlogP, Plantaedb) to 5.14 (Chemsrc), substantially exceeding the LogP values of 2-ethylnorbornane (3.8–4.26), 2-methylnorbornane (2.44–3.2), and parent norbornane (~2.20–3.24) [1]. The AlogP value of 3.47 for 2-isobutylnorbornane also surpasses that of camphene (LogP ~4.37), a related bicyclic monoterpene of lower molecular weight (C₁₀H₁₆) [1]. This trend is consistent with the increasing hydrocarbon chain length and branching of the isobutyl group.

LogP Lipophilicity Partitioning ADMET

Constitutional Isomerism: 2-Isobutylnorbornane Versus 2-Butylnorbornane and 2-tert-Butylnorbornane—Shared Formula, Divergent Physical Properties

All three compounds—2-isobutylnorbornane (CAS 18127-14-5), 2-butylnorbornane (CAS 61177-16-0), and 2-tert-butylnorbornane (CAS 1125-54-8)—share the molecular formula C₁₁H₂₀ and molecular weight of 152.28 g/mol, yet their boiling points diverge significantly: 193.2 °C (isobutyl), ~181–183 °C (n-butyl), and ~186.1 °C (tert-butyl) . This 10–12 °C spread among isomers reflects the influence of alkyl chain branching on intermolecular forces. The isobutyl group provides a steric profile intermediate between the linear n-butyl and the compact, quaternary tert-butyl substituents, which affects not only physical properties but also the conformational landscape of the norbornane scaffold [1].

Constitutional isomers Structural differentiation Boiling point Branching

Natural Occurrence of 2-Isobutylnorbornane in Aloe africana and Tagetes minuta as a Sourcing and Authenticity Differentiator

2-Isobutylnorbornane has been specifically documented as a naturally occurring metabolite in Aloe africana (Asphodelaceae) and in Tagetes minuta (Mexican marigold, Asteraceae) [1][2]. In contrast, the linear isomer 2-butylnorbornane and the tert-butyl isomer have not been reported from these or other plant sources in the surveyed natural product databases (NP-MRD, Pherobase) [1]. The NP-MRD database classifies 2-isobutylnorbornane within the bicyclic monoterpenoid taxonomy, and notes that very few articles have been published on this specific compound, underscoring its rarity in the literature .

Natural product Botanical source Aloe africana Tagetes minuta

Predicted ADMET Profile of 2-Isobutylnorbornane: Blood-Brain Barrier Penetration and Oral Bioavailability Estimates

In silico ADMET prediction via admetSAR 2 indicates that 2-isobutylnorbornane has a high probability of blood-brain barrier (BBB) penetration (97.50%), positive human intestinal absorption (99.16%), and positive human oral bioavailability (74.29%) [1]. Its topological polar surface area (TPSA) of 0.00 Ų and zero H-bond donors/acceptors are consistent with a highly lipophilic, passively diffusing hydrocarbon [1]. For comparison, the parent norbornane (C₇H₁₂, MW 96.17) has a lower LogP (~2.2–3.2) and correspondingly different predicted ADMET behavior . While these are in silico predictions and not experimentally validated for this specific compound, they provide a quantitative basis for differentiating 2-isobutylnorbornane from more polar norbornane derivatives (e.g., norbornane-2-carboxylic acid) that would exhibit lower membrane permeability.

ADMET Blood-brain barrier Oral bioavailability Drug discovery

Structural Rigidity and Stereochemical Complexity of the 2-Isobutylnorbornane Scaffold Versus Acyclic Hydrocarbon Alternatives

The norbornane bicyclo[2.2.1]heptane framework imposes substantial conformational rigidity, with the bridging methylene group locking the cyclohexane ring into a boat conformation [1]. The 2-isobutyl substituent introduces two rotatable bonds (C–C bonds within the isobutyl group), while the norbornane core itself remains rigid [2]. This contrasts with acyclic C₁₁ hydrocarbons such as n-undecane, which possess nine rotatable C–C bonds and exist as a dynamic ensemble of conformers [3]. In the context of the Rusinova et al. (1981) study, the mass spectra of bicyclo[2.2.1]heptane stereoisomers exhibit distinguishable fragmentation patterns when their relative thermodynamic stabilities differ by more than a factor of two, indicating that stereochemistry meaningfully influences the physical behavior of these rigid systems [4].

Conformational rigidity Stereochemistry Norbornane scaffold Molecular design

Evidence-Backed Application Scenarios for 2-Isobutylnorbornane (CAS 18127-14-5) Based on Quantified Differentiation


High-Boiling Hydrophobic Solvent or Reaction Medium for High-Temperature Organic Synthesis

With a boiling point of 193.2 °C and a flash point of 58.3 °C, 2-isobutylnorbornane occupies a thermal window above toluene (bp 110.6 °C), xylenes (bp ~138–144 °C), and 2-ethylnorbornane (bp 154.1 °C), yet below high-boiling solvents such as 1,2-dichlorobenzene (bp 180.5 °C) . Its LogP of 4.60–5.14 and zero TPSA make it an exceptionally non-polar medium [1]. For reactions requiring sustained temperatures in the 150–190 °C range—such as Diels-Alder cycloadditions, thermal rearrangements, or high-temperature polymerizations—2-isobutylnorbornane offers a hydrocarbon solvent option with negligible water miscibility and distinct GC retention characteristics for facile product separation by distillation.

Natural Product Authenticity Marker and Quality Control Standard for Aloe or Tagetes-Derived Preparations

The documented natural occurrence of 2-isobutylnorbornane in Aloe africana and Tagetes minuta provides a specific, database-supported chemical marker [1]. Unlike the linear 2-butylnorbornane and tert-butyl isomers, which lack documented natural provenance, 2-isobutylnorbornane can serve as an authenticity indicator in GC-MS or GC×GC-MS quality control workflows for botanical extracts [2]. The Rusinova et al. (1981) mass spectral study of C₁₁H₂₀ bicycloheptanes provides reference fragmentation data that can support reliable isomer identification in complex essential oil mixtures, reducing the risk of false-positive identification [2].

Lipophilic Scaffold for CNS-Targeted Fragment-Based Drug Design

The admetSAR 2 prediction of 97.50% probability of blood-brain barrier penetration, combined with the compound's rigid bicyclic core and only two rotatable bonds, positions 2-isobutylnorbornane as a potential fragment or scaffold moiety for CNS drug discovery programs . Compared to acyclic hydrocarbon fragments of similar molecular weight (e.g., n-undecane with 8 rotatable bonds), the conformational rigidity of the norbornane core may reduce the entropic penalty of target binding—a principle exploited in bornane- and fenchyl-based pharmacophores [1]. The isobutyl substituent provides additional lipophilic bulk that can be tuned by analog synthesis (e.g., replacing isobutyl with cyclopropylmethyl or trifluoroethyl groups), though experimental binding data for 2-isobutylnorbornane itself is not available in the current literature [2].

Specialty Monomer or Modifier Precursor in Ring-Opening Metathesis Polymerization (ROMP)

While 2-isobutylnorbornane itself is a saturated hydrocarbon and not directly polymerizable, norbornane derivatives with exo stereochemistry at the 2-position have been shown to exhibit higher reactivity in ROMP compared to their endo counterparts . The isobutyl-substituted norbornane framework can be dehydrogenated or functionalized to yield the corresponding norbornene monomer, where the branched alkyl substituent would influence polymer properties such as glass transition temperature (Tg) and chain packing—effects analogous to those documented for 5-n-alkyl-substituted polynorbornenes, where alkyl chain length and branching govern the polymer phase state and sorption mechanism [1]. The higher boiling point and lipophilicity of the isobutyl derivative, relative to methyl or ethyl analogs, may confer differentiated thermal stability and hydrophobicity to the resulting polymer.

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